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Compound of Interest |

Compound Name: EGO01377 free base
CAS No.: 2227996-00-9
Cat. No.: B607274
. J

Executive Summary: The EG01377 Profile

EGO01377 is a potent, small-molecule antagonist of Neuropilin-1 (NRP1), designed to inhibit the
interaction between NRP1 and the C-terminal arginine motif of ligands such as VEGF-A165. It
Is a peptidomimetic arginine analogue derived from the earlier lead compound, EG00229.

The critical distinction for researchers handling this compound is the potency differential
between EG01377 and its predecessors, and the stoichiometric correction required when
handling salt forms (e.g., 2HCI) versus the free base.

: ics ( ivalent)

Metric Value Context

Inhibition of VEGF-A binding to

IC50 (Bindin 609 nM (0.609 uM
( 9 ( HM) NRP1-bl domain
o Surface Plasmon Resonance
Kd (Affinity) 1.32 uM
(SPR) vs NRP1-b1

Selectivity > 30-fold Selective for NRP1 over NRP2

) o ] Suitable for in vivo
Bioavailability High

administration (IV/IP)
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Critical Note on Formulation: Reported IC50 values represent the molar concentration of the
active free base. Commercial preparations are often supplied as EG01377 2HCI/

(Dihydrochloride salt).
e MW (Free Base): ~586.7 g/mol
e MW (2HCI Salt): ~659.6 g/mol

e Correction Factor: When preparing molar stock solutions from the salt, ensure mass

calculations account for the ~12.4% mass difference.

Comparative Landscape: EG01377 vs. NRP1
Inhibitors

The following table contrasts EG01377 with the standard reference compound (EG00229),
peptide inhibitors, and emerging dual-target agents.

Table 1: Comparative Potency & Specificity
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Compound

Molecule
Type

IC50 (VEGF-
AINRP1)

Kd
(Dissociatio
n Constant)

Selectivity
(NRP1 vs
NRP2)

Key
Advantages
ILimitations

EGO01377

Small
Molecule
(Arg-mimetic)

609 nM

1.32 pM

High

Best-in-class
potency for
specific
VEGF
blockade;
bioavailable;
validated in in
vivo tumor

models.

EG00229

Small
Molecule
(Arg-mimetic)

3.0-8.0 pM

5.1 uM

Moderate

The "parent”
compound.
Lower
potency and
solubility
compared to
EG01377.
Used as a
reference

standard.

RPARPAR

Peptide
(CendR

motif)

~10 — 20 uM

~20 uM

Low

Rapidly
degraded in
vivo; useful
primarily as a
biochemical
probe or
positive
control in FP

assays.

Tuftsin

Endogenous
Peptide

> 30 uM

~30 pM

Low

Weak natural
ligand; acts
as an

immunomodu

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

lator but poor
NRP1

antagonist.

Note: Dual
PARP1/NRP1
inhibitor.
Higher
potency but
lacks
PPNR-4 Dual Inhibitor  ~24 nM* N/A Low (Dual specificity for
Target)
NRP1 alone;
targets DNA
repair
pathway

simultaneousl|

y.

Data aggregated from Powell et al. (2018) and subsequent comparative studies.

Mechanistic Insight & Signaling Pathway

EGO01377 functions by competitively occupying the b1 domain of NRP1.[1][2] This domain
contains a specific binding pocket for C-terminal Arginine (R) or Lysine (K) residues found in
VEGF-A165 (Exon 8) and the "CendR" motif of viral proteins (e.g., SARS-CoV-2 Spike).

By blocking this site, EG01377 prevents the formation of the NRP1-VEGF-VEGFR2 ternary
complex, thereby inhibiting downstream angiogenic signaling (pVEGFR2 Tyr1175
phosphorylation).

Pathway Visualization
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Figure 1: Mechanism of Action. EG01377 competitively inhibits the VEGF-A binding site on the
NRP1 bl domain, preventing the sensitization of VEGFR2 and subsequent angiogenic
signaling.

Experimental Protocols for Validation

To verify the IC50 values of EG01377 in your own laboratory, the Fluorescence Polarization
(FP) Competition Assay is the gold standard. It is robust, self-validating, and high-throughput

compatible.
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Protocol: NRP1 Fluorescence Polarization Competition
Assay

Objective: Determine the IC50 of EG01377 by displacing a fluorescently labeled tracer (e.g.,
TMR-labeled VEGF exon 7/8 peptide) from the NRP1-b1 domain.

Reagents & Setup

e Protein: Recombinant Human NRP1-b1 domain (residues 273-586).
e Tracer: 5-TAMRA-labeled peptide (Sequence: 5-TAMRA-CDKPRR).
» Buffer: PBS pH 7.4, 0.01% Tween-20 (to prevent non-specific binding).

e Inhibitor: EG01377 (dissolved in DMSO).

Step-by-Step Workflow

e Tracer Optimization (Kd Determination):
o Titrate NRP1 protein (O nM to 10 uM) against a fixed concentration of Tracer (10 nM).
o Plot mP (milli-Polarization) vs. [Protein].
o Select the [Protein] that yields ~60-80% of maximal binding for the competition assay.
o Competition Assay:
o Prepare Plate: Use black 384-well low-binding plates.
o Add Reagents:
» 10 pL of NRP1 protein (at determined concentration).
= 10 pL of EG01377 (Serial dilution: 100 uM down to 0.1 nM).

» 10 pL of Tracer (Final conc: 10 nM).
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o Incubation: Shake gently for 2 mins, then incubate for 30-60 mins at Room Temperature in
the dark.

e Measurement:

o Read Fluorescence Polarization (Excitation: 530 nm, Emission: 580 nm).
e Analysis:

o Convert raw mP values to % Inhibition.

o Fit data to a 4-parameter logistic (4PL) equation to calculate 1C50.

Assay Workflow Diagram

\
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Figure 2: Workflow for Fluorescence Polarization (FP) Competition Assay to determine 1C50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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